molecular formula C6H13NO B3021766 2-Aminocyclohexanol CAS No. 6850-38-0

2-Aminocyclohexanol

Cat. No.: B3021766
CAS No.: 6850-38-0
M. Wt: 115.17 g/mol
InChI Key: PQMCFTMVQORYJC-UHFFFAOYSA-N
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Description

2-Aminocyclohexanol is an organic compound with the molecular formula C6H13NO. It is a cyclohexane derivative where an amino group (-NH2) and a hydroxyl group (-OH) are attached to the cyclohexane ring. This compound exists in both cis and trans isomeric forms, which differ in the spatial arrangement of the amino and hydroxyl groups around the cyclohexane ring .

Chemical Reactions Analysis

Types of Reactions

2-Aminocyclohexanol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Synthesis and Resolution of Optically Active Derivatives

One of the primary applications of 2-aminocyclohexanol is its use in synthesizing optically active compounds. The resolution of racemic this compound derivatives can yield enantiomers with high purity, which are essential in pharmaceuticals.

Case Study: Resolution Protocol

  • A method involving sequential use of (R)- and (S)-mandelic acid has been developed to achieve >99% enantiomeric excess (ee) in the resolution of racemic derivatives. This process allows for simple aqueous workup and nearly quantitative recovery of mandelic acid .

Table 1: Resolution Outcomes

DerivativeEnantiomeric Excess (%)Recovery of Mandelic Acid (%)
trans-2-(N-benzyl)amino-1-cyclohexanol>99~100
cis-2-aminocyclohexanol>99~100

Catalyzed Asymmetric Reactions

Optically active aminocyclohexanols serve as ligands in asymmetric catalysis, facilitating various chemical reactions such as phenyl transfer to benzaldehydes and transfer hydrogenations.

Case Study: Catalytic Performance

  • In catalyzed asymmetric phenyl transfer reactions, products were obtained with up to 96% ee. This high level of enantioselectivity underscores the potential of these compounds in synthesizing chiral molecules for pharmaceutical applications .

Conformational pH Triggers

Trans-2-aminocyclohexanol derivatives have been studied for their ability to act as pH-sensitive conformational switches. Upon protonation, these compounds can undergo significant conformational changes that affect their chemical properties.

Research Findings:

  • The energy associated with these conformational changes can exceed 20 kJ/mol, making them suitable for applications in molecular sensors and drug delivery systems where pH variations are critical .

Table 2: pH Sensitivity Data

CompoundpKa RangeConformational Change Energy (kJ/mol)
trans-2-aminocyclohexanol2.6 - 8.5>10
substituted derivativesVariableUp to 20

Applications in Materials Science

Recent studies have explored the incorporation of this compound into metal cluster chemistry, leading to innovative materials with unique properties.

Case Study: Metal Cluster Synthesis

  • Research indicates that this compound can stabilize metal clusters, enhancing their symmetry and optical properties, which may be beneficial for applications in photothermal therapy and nanotechnology .

Mechanism of Action

The mechanism of action of 2-aminocyclohexanol involves its interaction with molecular targets through its amino and hydroxyl groups. These functional groups can form hydrogen bonds and participate in various chemical reactions, influencing the compound’s biological activity. The specific pathways and molecular targets depend on the context of its application .

Comparison with Similar Compounds

2-Aminocyclohexanol can be compared with other similar compounds, such as:

These comparisons highlight the unique combination of amino and hydroxyl groups in this compound, which contributes to its versatility and wide range of applications.

Biological Activity

2-Aminocyclohexanol is a chiral amino alcohol that has garnered interest in various fields, including medicinal chemistry and organic synthesis. Its biological activities, particularly its antibacterial properties and potential applications in drug development, are noteworthy. This article explores the biological activity of this compound, supported by research findings, case studies, and relevant data.

This compound exists in two enantiomeric forms: (1R,2S)- and (1S,2R)-2-aminocyclohexanol. The compound is characterized by its cyclohexane ring structure with an amino group and a hydroxyl group attached to adjacent carbon atoms. This configuration allows for various interactions with biological targets, influencing its pharmacological properties.

Antibacterial Activity

Recent studies have highlighted the antibacterial efficacy of this compound derivatives. A notable study synthesized novel deoxycholic acid-amino alcohol conjugates, including those with this compound. These conjugates were tested against common bacterial strains such as Escherichia coli and Staphylococcus aureus.

Key Findings:

  • Efficacy Against Bacteria : The conjugate containing (R)-2-aminocyclohexanol demonstrated significant antibacterial activity, with minimum inhibitory concentrations (MIC) of 15 μg/mL against S. aureus and 45 μg/mL against E. coli .
  • Structure-Activity Relationship : The study indicated that the potency of the antibacterial activity was strongly dependent on the structural characteristics of the conjugates, suggesting that modifications to the amino alcohol component could enhance efficacy .

Synthesis and Resolution

The resolution of racemic this compound into its enantiomers has been extensively studied to improve its biological activity. A method using mandelic acid for the resolution process has been shown to yield enantiomers with over 99% enantiomeric excess (ee) . This high purity is crucial for evaluating the specific biological activities of each enantiomer.

Synthesis Overview:

Method Description
Mandelic Acid ResolutionSequential use of (R)- and (S)-mandelic acid to isolate enantiomers with >99% ee.
DerivatizationEnantiopure derivatives are obtained through hydrogenation and further modifications .

Applications in Drug Development

The unique properties of this compound make it a valuable candidate in drug development, particularly as a scaffold for creating selective inhibitors targeting heat shock proteins (Hsp90). Hsp90 is implicated in various diseases, including cancer and neurodegenerative disorders.

Case Study: Hsp90 Inhibition

In a study focusing on Hsp90 inhibitors, compounds derived from aminocyclohexanols were evaluated for their binding affinity and selectivity. One compound demonstrated a binding affinity of approximately 440 nM against Grp94, a specific isoform of Hsp90 . This highlights the potential of this compound derivatives in developing targeted therapies.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for producing enantiomerically pure 2-aminocyclohexanol stereoisomers?

this compound exists as four stereoisomers due to its two chiral centers. To synthesize enantiopure forms:

  • Chiral resolution : Use diastereomeric salt formation with chiral acids (e.g., tartaric acid) followed by recrystallization .
  • Asymmetric catalysis : Employ transition-metal catalysts with chiral ligands to induce stereoselective hydrogenation of precursor cyclohexenone derivatives .
  • Enzymatic methods : Lipases or oxidoreductases can selectively modify intermediates to favor specific stereoisomers .
    Critical parameters include solvent polarity, temperature, and catalyst loading to minimize racemization.

Q. How do the physical properties of cis- and trans-2-aminocyclohexanol differ, and how can these be exploited for separation?

  • Melting points : The hydrochloride salts of cis- and trans-isomers exhibit distinct melting points (cis: 186–190°C; trans: 172–175°C), enabling differentiation via differential scanning calorimetry (DSC) .
  • Chromatographic separation : Reverse-phase HPLC with chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) resolves isomers based on hydrophobic interactions and hydrogen bonding .

Q. What spectroscopic methods are most effective for characterizing this compound stereochemistry?

  • NMR : 1H^1H- and 13C^{13}C-NMR chemical shifts and coupling constants (JJ) distinguish axial/equatorial proton arrangements in cyclohexanol derivatives. NOESY correlations confirm spatial proximity of amine and hydroxyl groups .
  • X-ray crystallography : Resolves absolute configuration, especially for hydrochloride salts .
  • Circular dichroism (CD) : Detects enantiomeric excess (ee) by monitoring Cotton effects near 220 nm for vicinal diastereomers .

Q. How does this compound react with nitrous acid, and what mechanistic insights does this provide?

Nitrous acid (HNO2\text{HNO}_2) induces diazotization of the amine group, forming a diazonium intermediate that undergoes elimination to yield cyclohexene oxide. This reaction is stereospecific: trans-2-aminocyclohexanol produces trans-epoxide, while cis-isomers yield cis-epoxide. Kinetic studies reveal neighboring-group participation by the hydroxyl group, stabilizing the transition state .

Advanced Research Questions

Q. How can dynamic-covalent assemblies and chemometrics be used to analyze stereoisomeric mixtures of this compound?

  • Assay design : Combine reversible covalent bonding (e.g., boronate ester formation) with CD and UV-Vis spectroscopy to generate stereochemical fingerprints.
  • Chemometric modeling : Partial least squares (PLS) regression correlates optical signals (e.g., CD ellipticity at 210–250 nm) with ee and diastereomeric excess (de), achieving <5% absolute error in speciation .
  • High-throughput workflows : Automated plate readers enable simultaneous analysis of 96 samples in <30 minutes .

Q. What role does this compound play in the development of M1 muscarinic receptor positive allosteric modulators (PAMs)?

  • Scaffold optimization : (1S,2S)-2-Aminocyclohexanol derivatives enhance potency as PAMs by forming hydrogen bonds with receptor residues (e.g., Tyr179).
  • Challenges : Hydrochloride salts exhibit P-glycoprotein efflux, reducing CNS bioavailability. Structural modifications (e.g., pyran substitution) mitigate this while retaining efficacy in rodent memory models .

Q. How do solvent and temperature effects influence the conformational equilibrium of this compound?

  • Axial vs. equatorial preferences : In polar solvents (e.g., D2_2O), the hydroxyl group adopts an equatorial position to minimize steric hindrance, while the amine group remains axial.
  • Variable-temperature NMR : Activation energy (ΔG\Delta G^\ddagger) for chair flipping ranges from 45–50 kJ/mol, with entropy-driven equilibria at elevated temperatures (>40°C) .

Q. What strategies address contradictions in reported enantioselectivity for this compound derivatives?

  • Meta-analysis : Reconcile conflicting data by standardizing reaction conditions (e.g., solvent, catalyst loading) across studies. For example, Rhodium-catalyzed hydrogenation in ethanol yields higher ee (90–95%) compared to methanol (70–80%) .
  • Crystallographic validation : Cross-check claimed stereochemistry with deposited X-ray structures in databases (e.g., Cambridge Structural Database) .

Q. How can this compound be utilized in chiroptical sensor development?

  • Sensor design : Functionalize this compound with fluorophores (e.g., dansyl chloride) to create Förster resonance energy transfer (FRET)-based probes.
  • Applications : Detect enantioselective binding to biomolecules (e.g., serum albumin) via fluorescence polarization anisotropy .

Q. What computational methods predict the reactivity of this compound in complex reaction networks?

  • DFT calculations : Model transition states for nucleophilic substitutions (e.g., SN_\text{N}2 reactions) using B3LYP/6-31G(d) basis sets.
  • Machine learning : Train neural networks on kinetic data to predict regioselectivity in multi-step syntheses .

Properties

IUPAC Name

2-aminocyclohexan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c7-5-3-1-2-4-6(5)8/h5-6,8H,1-4,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQMCFTMVQORYJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60902516
Record name NoName_3025
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60902516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

931-15-7, 6850-38-0, 6982-39-4
Record name Cyclohexanol, 2-amino-, cis-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Aminocyclohexanol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name trans-2-Aminocyclohexanol
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Record name 2-Aminocyclohexan-1-ol
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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